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Compound of Interest
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Cat. No.: B1674614

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as
a positive allosteric modulator of the y-aminobutyric acid type A (GABA-A) receptor, enhancing
inhibitory neurotransmission in the central nervous system.[1][2][3][4] The oral suspension
formulation of ganaxolone (Ztalmy®) is approved for the treatment of seizures associated with
Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) in pediatric patients aged
2 years and older.[5][6] This document provides detailed application notes and protocols
relevant to the research and development of ganaxolone oral suspension for pediatric use.

Formulation Details

The approved ganaxolone oral suspension is a white to off-white, cherry-flavored liquid at a
concentration of 50 mg/mL.[7][8] The formulation is designed to improve the oral bioavailability

of the poorly water-soluble ganaxolone.[9]

Table 1: Composition of Ganaxolone Oral Suspension (Ztalmy®)[7]
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Component

Function

Ganaxolone

Active Pharmaceutical Ingredient

Hypromellose (E464)

Suspending agent, viscosity modifier

Polyvinyl alcohol (E1203)

Stabilizer

Sodium lauryl sulfate (E487)

Wetting agent

Methyl parahydroxybenzoate (E218) Preservative
Propyl parahydroxybenzoate (E216) Preservative
Sodium benzoate (E211) Preservative

Citric acid anhydrous (E330)

Buffering agent

Sodium citrate dihydrate (E311)

Buffering agent

Atrtificial cherry flavor

Flavoring agent

Sucralose (E955)

Sweetener

Purified water

Vehicle

Pediatric Pharmacokinetics

Pharmacokinetic parameters of ganaxolone oral suspension have been evaluated in pediatric

patients. The data indicates comparable exposure across different pediatric age groups.

Table 2: Pharmacokinetic Parameters of Ganaxolone Oral Suspension in Pediatric Patients[7]

Median Body

Age Group (years) . Cmax (ng/mL) AUCO0-24 (ng*h/mL)
Weight (kg)

2t0<6 14.8 247 3903

6to<12 22.6 269 3998

12to <18 36.1 293 4106
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*Data based on a dose of 21 mg/kg three times a day, with a maximum of 600 mg three times a
day.

Pediatric Clinical Efficacy

Clinical trials have demonstrated the efficacy of ganaxolone oral suspension in reducing
seizure frequency in pediatric patients with CDD.

Table 3: Efficacy of Ganaxolone in a Phase 3 Pediatric Trial (MARIGOLD Study)[5]

Endpoint Ganaxolone Group  Placebo Group p-value

Median Reduction in
28-Day Major Motor 30.7% 6.9% 0.0036

Seizure Frequency

In an open-label extension of the MARIGOLD study, patients treated with ganaxolone for at
least 12 months experienced a median reduction of 49.6% in major motor seizure frequency.[5]

Experimental Protocols
Manufacturing Protocol for Nanosuspension
Formulation

This protocol describes a general method for preparing a ganaxolone nanosuspension
suitable for oral delivery, based on wet milling technology. This is a representative protocol and
would require optimization and validation.

Objective: To produce a stable ganaxolone nanosuspension with a particle size in the
nanometer range to enhance dissolution and bioavailability.

Materials:
e Ganaxolone API
e Hypromellose

e Sodium Lauryl Sulfate
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Purified Water

Zirconium oxide beads (0.2-0.4 mm)

High-energy media mill

Particle size analyzer
Protocol:
e Preparation of the Suspension:

o In a suitable vessel, dissolve hypromellose and sodium lauryl sulfate in purified water to
create the vehicle.

o Disperse the ganaxolone API into the vehicle under continuous stirring to form a coarse
suspension.

o Wet Milling:

o Transfer the coarse suspension to the chamber of a high-energy media mill charged with
zirconium oxide beads.

o Mill the suspension at a controlled temperature for a predetermined duration (e.g., 2-4
hours). The milling process reduces the particle size of the ganaxolone API to the
nanometer range.

o Monitor the particle size distribution at regular intervals using a particle size analyzer until
the desired particle size is achieved (e.g., D50 < 200 nm).

e Separation and Final Formulation:
o Separate the nanosuspension from the milling media.

o Incorporate other excipients such as preservatives, buffers, sweeteners, and flavoring
agents as required.
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o Adjust the final volume with purified water to achieve the target concentration of 50
mg/mL.

e Quality Control:

o Perform final quality control tests, including particle size analysis, drug content uniformity,
pH, viscosity, and microbial limits.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
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2. Wet Milling

Transfer to Media Mill

Mill to Nanoparticle Size

In-process Particle Size Analysis

3. Final Formulation

Separate from Milling Media

l

Add Remaining Excipients

l

Final Volume Adjustment

4. Quality Control

Final Product Testing
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Caption: Manufacturing workflow for ganaxolone nanosuspension.
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Dissolution Testing Protocol

This protocol is based on the FDA's Dissolution Methods database for ganaxolone oral
suspension.

Objective: To assess the in vitro release of ganaxolone from the oral suspension formulation.

Apparatus: USP Apparatus 2 (Paddle) Medium: 2.8% Sodium Dodecyl Sulfate (SDS) in water
Volume: 900 mL Temperature: 37 £ 0.5 °C Paddle Speed: 25 RPM Sampling Times: 2.5, 5, 7.5,
10, 15, 20, and 30 minutes Analytical Method: HPLC with UV detection

Protocol:

e Prepare the dissolution medium and equilibrate it to 37 £ 0.5 °C.

e Place 900 mL of the medium into each dissolution vessel.

o Carefully introduce a known amount of the ganaxolone oral suspension into each vessel.
o Start the paddle rotation at 25 RPM.

» At each specified time point, withdraw a sample of the dissolution medium and replace it with
an equal volume of fresh, pre-warmed medium.

« Filter the samples promptly through a suitable filter (e.g., 0.45 um PTFE).
e Analyze the filtered samples for ganaxolone concentration using a validated HPLC method.

o Calculate the percentage of ganaxolone dissolved at each time point.

Stability-Indicating HPLC Method Protocol (Example)

This is a representative protocol for a stability-indicating HPLC method for the quantification of
ganaxolone. This method would require validation according to ICH guidelines.

Objective: To develop a validated HPLC method capable of separating and quantifying
ganaxolone from its potential degradation products.

Chromatographic Conditions:
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e Column: C18, 4.6 x 150 mm, 5 pm

* Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)
e Flow Rate: 1.0 mL/min

e Injection Volume: 10 pL

e Column Temperature: 30 °C

o Detection Wavelength: To be determined based on the UV spectrum of ganaxolone (e.g.,
210 nm)

Protocol:
o Standard and Sample Preparation:

o Prepare a stock solution of ganaxolone reference standard in a suitable solvent (e.g.,
acetonitrile).

o Prepare working standard solutions by diluting the stock solution.

o Prepare sample solutions by accurately diluting the oral suspension to fall within the
calibration curve range.

o Forced Degradation Studies:

o

Acid Hydrolysis: Treat the drug solution with 0.1 N HCI at 60 °C for 2 hours.
o Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.

o Oxidative Degradation: Treat the drug solution with 3% H202 at room temperature for 24
hours.

o Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
o Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

o Neutralize the acidic and basic samples before injection.
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e Analysis:

o Inject the standard solutions, sample solutions, and stressed samples into the HPLC
system.

o Assess the chromatograms for the separation of the main ganaxolone peak from any
degradation product peaks. The method is considered stability-indicating if all degradation
products are well-resolved from the parent drug peak.

o Validation:

o Validate the method for specificity, linearity, range, accuracy, precision, limit of detection
(LOD), limit of quantification (LOQ), and robustness as per ICH Q2(R1) guidelines.

Bioanalytical Method for Ganaxolone in Pediatric
Plasma (Example)

This protocol outlines a general approach for the quantification of ganaxolone in pediatric
plasma using LC-MS/MS. This method would require full validation.

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the
determination of ganaxolone concentrations in pediatric plasma samples.

Methodology:

o Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Internal Standard (IS): A deuterated analog of ganaxolone.

Chromatography: UPLC/HPLC with a C18 column.

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
in positive ion mode.

MRM Transitions: To be determined by direct infusion of ganaxolone and the IS.

Protocol:
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e Sample Pre-treatment:
o Thaw pediatric plasma samples at room temperature.
o Spike a known volume of plasma (e.g., 100 uL) with the internal standard.

o Extraction (LLE Example):

[e]

Add an extraction solvent (e.g., methyl tert-butyl ether) to the plasma sample.

Vortex mix for 5 minutes.

o

[¢]

Centrifuge at 4000 rpm for 10 minutes.

o

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of
nitrogen.

[¢]

Reconstitute the residue in the mobile phase.
e LC-MS/MS Analysis:
o Inject the reconstituted sample into the LC-MS/MS system.

o Quantify the ganaxolone concentration by comparing the peak area ratio of ganaxolone
to the IS against a calibration curve prepared in blank plasma.

o Validation:

o Validate the method according to regulatory guidelines for bioanalytical method validation,
including selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy,
precision, and stability.
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2. LC-MS/MS Analysis
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Chromatographic Separation
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Caption: Bioanalytical workflow for ganaxolone in pediatric plasma.
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Signaling Pathway of Ganaxolone

Ganaxolone's primary mechanism of action is the positive allosteric modulation of GABA-A
receptors.

Presynaptic Neuron Synaptic Cleft

GABA Vesicles BIRSEE] GABA
Binds

GABA-A Receptor

Click to download full resolution via product page

Caption: Ganaxolone's modulation of GABA-A receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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